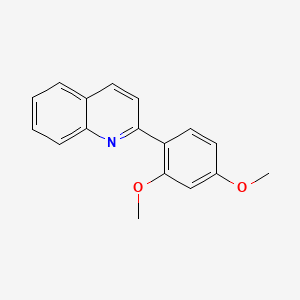

2-(2,4-Dimethoxyphenyl)quinoline

Description

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

2-(2,4-dimethoxyphenyl)quinoline |

InChI |

InChI=1S/C17H15NO2/c1-19-13-8-9-14(17(11-13)20-2)16-10-7-12-5-3-4-6-15(12)18-16/h3-11H,1-2H3 |

InChI Key |

RNTDBIIZMICXPI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 2,4 Dimethoxyphenyl Quinoline

Established Synthetic Routes for 2,4-Diarylquinolines

The synthesis of the 2,4-diarylquinoline framework, and by extension 2-(2,4-Dimethoxyphenyl)quinoline, can be achieved through several robust and well-documented chemical reactions. These methods often involve the construction of the quinoline (B57606) core from acyclic precursors.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules like quinolines in a single step from three or more starting materials, thereby increasing molecular complexity and convergence. scispace.com

Povarov Reaction: This reaction is a powerful tool for synthesizing tetrahydroquinolines, which can be subsequently oxidized to quinolines. It is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene. nih.gov To synthesize the target compound, aniline would react with 2,4-dimethoxybenzaldehyde (B23906) to form the corresponding imine. This imine, activated by a Lewis acid catalyst, would then react with an alkene like ethyl vinyl ether. scispace.com The resulting tetrahydroquinoline intermediate is then aromatized to yield 2-(2,4-Dimethoxyphenyl)quinoline. A variety of Lewis acids, such as Boron trifluoride etherate (BF₃·OEt₂) and Ytterbium(III) triflate (Yb(OTf)₃), have been effectively used to catalyze this transformation. researchgate.net

Friedländer Annulation: The Friedländer synthesis is a classical and straightforward method for quinoline formation, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). nih.govorganic-chemistry.org For the synthesis of 2-(2,4-Dimethoxyphenyl)quinoline, one could envision the reaction between 2-aminobenzaldehyde and 1-(2,4-dimethoxyphenyl)ethan-1-one. The reaction proceeds via a base- or acid-catalyzed Knoevenagel condensation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. nih.goviucr.org A modified approach involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of the active methylene (B1212753) compound, which circumvents the often-limited availability of substituted 2-aminobenzaldehydes. nih.gov

A3-Coupling (Alkyne-Aldehyde-Amine): While not a direct route to quinolines, the A3-coupling reaction is crucial for synthesizing propargylamines. These compounds are versatile intermediates that can be further cyclized to form various nitrogen-containing heterocycles, including quinolines, through transition-metal-catalyzed processes.

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions provide another strategic entry to the quinoline core. These methods involve the formation of the heterocyclic ring through the concerted or stepwise combination of molecular fragments. An oxidative annulation of o-allylanilines, promoted by an oxidant like chloranil, can yield 2,4-diarylquinolines in good yields. researchgate.net Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines, induced by electrophiles such as iodine monochloride (ICl) or bromine (Br₂), affords 3-halo-substituted quinolines which can be further functionalized. nih.gov

Transition Metal-Catalyzed Synthetic Pathways

In recent years, transition-metal catalysis has emerged as a dominant and versatile tool for constructing quinoline scaffolds. rsc.org These methods often offer high efficiency, functional group tolerance, and mild reaction conditions. nih.gov

Catalysts based on iron, palladium, copper, and cobalt have been extensively used. organic-chemistry.orgrsc.org For instance, iron-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols provides a direct route to substituted quinolines. rsc.org Similarly, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols yields a broad range of 2,4-disubstituted quinolines. organic-chemistry.org While specific examples for the synthesis of 2-(2,4-Dimethoxyphenyl)quinoline via these methods are not extensively documented, the general applicability of these protocols suggests their potential for synthesizing the target molecule from appropriate precursors, such as 2-aminobenzyl alcohol and 1-(2,4-dimethoxyphenyl)ethan-1-ol.

Optimization of Reaction Conditions and Yield for 2-(2,4-Dimethoxyphenyl)quinoline Synthesis

Optimizing reaction conditions is paramount for achieving high yields and purity of the desired product. This involves a careful selection of catalysts, reagents, solvents, and the application of modern synthetic technologies.

Influence of Catalytic Systems and Reagents

The choice of catalyst is critical in quinoline synthesis. In Povarov-type reactions, the nature and amount of the Lewis or Brønsted acid catalyst can significantly impact the reaction outcome. Studies on analogous syntheses have shown that catalysts like BF₃·MeOH can be effective at loadings of around 30 mol%. scispace.com

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | HCl (10% wt in MeOH) | - | MeCN | 78 | rsc.org |

| 2 | BF₃·OEt₂ | 20 | MeCN | 70 | rsc.org |

| 3 | Sc(OTf)₃ | 20 | MeCN | 65 | rsc.org |

| 4 | InCl₃ | 20 | MeCN | 55 | rsc.org |

| 5 | BF₃·MeOH | 30 | MeCN | 81 | scispace.com |

For transition-metal-catalyzed routes, the ligand and the metal source are key variables. Iron pincer complexes, for example, have proven effective in the dehydrogenative coupling reactions leading to quinolines. rsc.org In Friedländer annulations, the choice of base or acid can influence the rate and efficiency of the condensation and cyclization steps. Simple and environmentally benign catalysts like zeolites have also been successfully employed in solvent-free conditions for the synthesis of 2,4-disubstituted quinolines. jocpr.com

Application of Advanced Synthetic Techniques

Modern synthetic techniques can offer significant advantages over conventional heating methods, often leading to shorter reaction times, higher yields, and improved energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis. For quinoline synthesis, it can accelerate reaction rates significantly. For instance, the aromatization step in a Povarov reaction sequence can be efficiently carried out under microwave irradiation in the presence of an I₂-DMSO system. researchgate.net One-pot microwave-assisted synthesis of quinoline derivatives has been reported to proceed rapidly and in high yields. arkat-usa.org

Sonochemical Methods: Ultrasound-assisted synthesis is another green chemistry technique that can enhance reaction rates through acoustic cavitation. While less commonly reported for this specific quinoline synthesis compared to microwave methods, it has been successfully applied to promote Povarov reactions for the synthesis of tetrahydroquinolines.

| Reaction Type | Technique | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedländer Annulation | Conventional Heating | Reflux | 5 h | ~70-80 | arkat-usa.org |

| Friedländer Annulation | Solvent/Catalyst-Free | 110°C | 5 h | 92 | arkat-usa.org |

| Povarov Reaction (Aromatization) | Microwave Irradiation | I₂-DMSO, 100°C | 10 min | 85 | researchgate.net |

| Povarov Reaction | Ultrasound | Toluene, 50°C | 40 min | Good Yields |

Development of Green Chemistry Protocols (e.g., Solvent-Free Synthesis)

In recent years, the principles of green chemistry have guided the development of more environmentally benign synthetic methods for quinoline derivatives. A significant focus has been on minimizing or eliminating the use of hazardous organic solvents, leading to the exploration of solvent-free reaction conditions.

One notable solvent-free approach involves a one-pot, three-component synthesis of 2,4-diaryl substituted quinolines. ynu.edu.cn This method utilizes readily available starting materials—arylamines, aromatic aldehydes, and aryl ethylenes—and is catalyzed by the Lewis acid iron(III) chloride (FeCl₃). ynu.edu.cn The reaction proceeds by first forming an imine intermediate from the arylamine and aromatic aldehyde, which then undergoes a [4+2] cycloaddition with the aryl ethylene (B1197577) to yield the desired quinoline derivative. ynu.edu.cn This solvent-free procedure demonstrates high atom economy and produces a range of 2,4-diaryl substituted quinolines in yields of 82-92%. ynu.edu.cn

Another green approach utilizes a heterogeneous catalyst, Hβ zeolite, for the synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. rsc.org This method offers the advantage of using a reusable catalyst, which has been shown to be effective for up to five cycles without a significant loss in catalytic efficiency. rsc.org The scalability of this protocol has also been demonstrated, highlighting its potential for larger-scale applications. rsc.org

Microwave-assisted synthesis has also emerged as a green technique. For instance, a two-step procedure for synthesizing a 2,4-diarylquinoline derivative employed a BF₃·OEt₂-catalyzed Povarov cycloaddition followed by a microwave-assisted aromatization using a green oxidative I₂-DMSO system. mdpi.com

Table 1: Overview of Green Synthesis Protocols for Quinoline Derivatives

| Catalyst | Starting Materials | Reaction Conditions | Key Features |

| FeCl₃ | Arylamines, Aromatic aldehydes, Aryl ethylenes | Solvent-free, One-pot | High atom economy, Yields of 82-92% ynu.edu.cn |

| Hβ zeolite | Ketones, 2-Aminobenzophenones | Solvent-free, Heterogeneous catalysis | Reusable catalyst (up to 5 cycles) rsc.org |

| BF₃·OEt₂ / I₂-DMSO | Arylamine, Benzaldehyde, Activated dienophile | Microwave-assisted, Green oxidative system mdpi.com | Two-step, one-pot potential mdpi.com |

Elucidation of Reaction Mechanisms for 2-(2,4-Dimethoxyphenyl)quinoline Formation

Understanding the reaction mechanisms behind the formation of 2-(2,4-dimethoxyphenyl)quinoline is fundamental to controlling reaction outcomes and improving synthetic efficiency. Several classical and modern named reactions are employed for quinoline synthesis, each with its own proposed mechanistic pathway.

Proposed Reaction Pathways and Intermediates

The formation of the quinoline ring system generally involves the reaction of an aniline derivative with a carbonyl compound or its equivalent, followed by cyclization and dehydration/oxidation. The specific pathway and intermediates depend on the chosen synthetic method.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The acid-catalyzed Friedländer reaction is a common method for preparing methoxy-substituted 2,4-diphenyl quinolines. researchgate.net The mechanism is believed to proceed through an initial aldol-type condensation to form a β-hydroxycarbonyl intermediate, which then undergoes intramolecular cyclization via attack of the aniline nitrogen onto the carbonyl group. Subsequent dehydration leads to the formation of the quinoline ring.

Combes Synthesis: The Combes synthesis involves the reaction of an aniline with a 1,3-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid. youtube.comiipseries.org The proposed mechanism begins with the formation of an enamine from the aniline and one of the ketone groups of the 1,3-diketone. iipseries.orgyoutube.com The other ketone is then protonated by the strong acid, making it highly electrophilic. youtube.com This is followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the aromatic ring of the aniline, leading to a cyclized intermediate. youtube.com Aromatization then occurs through the loss of a water molecule to yield the substituted quinoline. youtube.com

Pfitzinger Reaction: This method allows for the synthesis of quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. nih.gov This is a key route for producing intermediates that can be further modified.

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. iipseries.org The mechanism is thought to involve the initial formation of a β-anilino carbonyl compound via Michael addition, which then undergoes intramolecular cyclization and oxidation to form the quinoline ring. youtube.com

Key Intermediates: Across these various pathways, several key types of intermediates are consistently proposed:

Imines/Enamines: Formed from the initial condensation of the aniline with a carbonyl compound. ynu.edu.cnyoutube.comiipseries.org

β-Anilino Carbonyl Compounds: Resulting from the Michael addition of anilines to α,β-unsaturated carbonyls.

Cyclized, Non-aromatic Intermediates: Formed after the intramolecular cyclization step, which then undergo dehydration or oxidation to form the final aromatic quinoline ring. youtube.com

Kinetic and Thermodynamic Considerations in Reaction Progression

While detailed kinetic and thermodynamic studies specifically for the synthesis of 2-(2,4-dimethoxyphenyl)quinoline are not extensively reported in the provided context, general principles governing quinoline synthesis can be inferred.

The rate-determining step in many of these reactions is often the intramolecular cyclization step. This step requires overcoming an activation energy barrier associated with bringing the reactive centers into proximity and forming the new carbon-carbon or carbon-nitrogen bond. The electrophilicity of the carbonyl carbon and the nucleophilicity of the aniline ring are critical factors influencing the rate of this step. Acid catalysts, such as sulfuric acid in the Combes synthesis, play a crucial role in increasing the electrophilicity of the carbonyl group through protonation, thereby accelerating the reaction. youtube.com

The final dehydration or oxidation step that leads to the aromatic quinoline ring is generally thermodynamically favorable, as it results in the formation of a stable, conjugated aromatic system. This thermodynamic driving force helps to push the reaction to completion.

In competitive reactions, such as those that can yield multiple isomers, the distribution of products is governed by both kinetic and thermodynamic control. For instance, in the electrophilic cyclization of N-(2-alkynyl)anilines, the major isomer formed is often the one resulting from cyclization at the less sterically hindered position, suggesting a degree of kinetic control. nih.gov The choice of base can also influence the reaction pathway and product distribution, as seen in the cyclization of N-(2-acetylphenyl)but-2-enamide, where a strong base favors the formation of a quinolin-4-one, while a weaker base leads to a quinolin-2-one. mdpi.com

The order of addition of reactants can also be critical. In the Doebner reaction, for example, the order of mixing an aniline, an aldehyde, and pyruvic acid can determine the type of product formed, indicating that the relative rates of competing initial reactions influence the final outcome. sci-hub.se

Advanced Structural Characterization and Spectroscopic Analysis of 2 2,4 Dimethoxyphenyl Quinoline

Comprehensive Spectroscopic Fingerprinting for Structural Elucidation

A combination of nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy, and high-resolution mass spectrometry (HRMS) provides a comprehensive spectroscopic fingerprint of 2-(2,4-dimethoxyphenyl)quinoline, confirming its elemental composition, connectivity, and the chemical environment of its constituent atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. youtube.com Through the analysis of ¹H and ¹³C NMR spectra, including two-dimensional (2D) experiments like COSY and HMBC, the precise assignment of all proton and carbon signals in the 2-(2,4-dimethoxyphenyl)quinoline molecule can be achieved. uncw.eduresearchgate.net

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For instance, the protons on the quinoline (B57606) and dimethoxyphenyl rings exhibit characteristic chemical shifts influenced by the aromatic ring currents and the electronic effects of the nitrogen atom and methoxy (B1213986) groups. uncw.edu The integration of the signals corresponds to the number of protons, and the coupling patterns (splitting) reveal adjacent protons.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The signals for the carbon atoms in the quinoline and dimethoxyphenyl rings, as well as the methoxy groups, appear at distinct chemical shifts. datapdf.comresearchgate.net

2D-NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the quinoline and dimethoxyphenyl fragments. researchgate.net HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for connecting the dimethoxyphenyl substituent to the quinoline core.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Quinoline Derivatives

| Atom Type | Representative Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons | 7.0 - 9.5 | The exact shift depends on the position relative to the nitrogen atom and other substituents. Protons adjacent to the nitrogen are typically shifted downfield. mdpi.com |

| Methoxy Protons | 3.8 - 4.0 | Generally appear as sharp singlets. |

| Aromatic Carbons | 100 - 160 | Carbons attached to nitrogen or oxygen appear at lower field (higher ppm). |

Note: The exact chemical shifts for 2-(2,4-Dimethoxyphenyl)quinoline would require experimental data for this specific compound.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR; Raman Spectroscopy)

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 2-(2,4-dimethoxyphenyl)quinoline would display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=N and C=C stretching: Vibrations associated with the quinoline ring system are expected in the 1650-1400 cm⁻¹ range.

C-O stretching: The aryl-alkyl ether linkages of the methoxy groups would exhibit strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Out-of-plane C-H bending: These vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. bruker.com The Raman spectrum of 2-(2,4-dimethoxyphenyl)quinoline is expected to show strong bands for the symmetric vibrations of the aromatic rings and the C-C and C=C bonds, which are often weak in the FT-IR spectrum. researchgate.net The combination of both FT-IR and Raman data allows for a more complete vibrational assignment. researchgate.net

Table 2: Expected Vibrational Frequencies for 2-(2,4-Dimethoxyphenyl)quinoline

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| C=N/C=C Ring Stretch | 1650 - 1400 | FT-IR, Raman |

| Asymmetric C-O-C Stretch | ~1250 | FT-IR |

| Symmetric C-O-C Stretch | ~1050 | FT-IR |

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental formula of a compound. Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule with minimal fragmentation. The high-resolution measurement of the molecular ion peak allows for the calculation of the elemental composition with a high degree of accuracy, confirming the chemical formula of 2-(2,4-dimethoxyphenyl)quinoline as C₁₇H₁₅NO₂. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the connectivity of the quinoline and dimethoxyphenyl moieties. chempap.org

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. elsevierpure.comjhu.edu By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, revealing detailed insights into molecular conformation, geometry, and intermolecular interactions. nih.govresearchgate.net

Determination of Molecular Conformation and Geometry

Table 3: Representative Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.3367(6) |

| b (Å) | 13.5799(7) |

| c (Å) | 13.0546(6) |

| V (ų) | 1901.73(17) |

| Z | 4 |

Data for a related dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative. nih.gov

Analysis of Crystal Packing and Supramolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H...π Interactions)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of non-covalent interactions that dictate the supramolecular architecture. ias.ac.in

Hydrogen Bonding: While 2-(2,4-dimethoxyphenyl)quinoline lacks classical hydrogen bond donors, weak C–H···O and C–H···N hydrogen bonds can play a significant role in stabilizing the crystal structure. researchgate.netnih.gov The oxygen atoms of the methoxy groups and the nitrogen atom of the quinoline ring can act as hydrogen bond acceptors.

π-π Stacking: The planar aromatic rings of the quinoline system are prone to engage in π-π stacking interactions. uncw.edu These interactions, where the electron-rich π systems of adjacent molecules overlap, are a major contributor to the cohesive energy of the crystal. The geometry of these stacks, such as the interplanar distance and the degree of offset, can be precisely determined. researchgate.net

C-H...π Interactions: In this type of interaction, a C-H bond from one molecule points towards the face of an aromatic ring of a neighboring molecule. These interactions, though weaker than classical hydrogen bonds, can be numerous and collectively contribute to the stability of the crystal packing. ias.ac.in

The analysis of these supramolecular interactions provides a deeper understanding of the forces that govern the self-assembly of 2-(2,4-dimethoxyphenyl)quinoline molecules in the solid state. datapdf.comresearchgate.net

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Profiles

The electronic absorption spectra of quinoline derivatives are characterized by multiple bands in the UV-Vis region, corresponding to π-π* transitions within the aromatic system. The absorption profile of 2-(2,4-Dimethoxyphenyl)quinoline is expected to be influenced by the electronic nature of both the quinoline core and the dimethoxyphenyl substituent.

Generally, quinoline itself exhibits absorption bands in the range of 280-320 nm. The introduction of a phenyl group at the 2-position typically leads to a bathochromic (red) shift of these absorption bands due to the extension of the conjugated π-system. The presence of electron-donating methoxy groups (-OCH₃) on the phenyl ring is expected to further modulate the absorption spectrum. These groups can increase the electron density of the aromatic system, often resulting in an additional red shift and an increase in the molar absorptivity.

Studies on related 2-arylquinolines have shown that the main absorption bands are located between 300 and 450 nm. researchgate.net For instance, styrylquinoline copolymers with an OCH₃ donor substituent show an absorption band at around 370 nm, which is assigned to the π-π* transition of the styrylquinoline unit. mdpi.com The absorption spectra of quinoline derivatives are also known to be sensitive to solvent polarity. A bathochromic shift is often observed with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net

The expected UV-Visible absorption data for 2-(2,4-Dimethoxyphenyl)quinoline, based on analogous compounds, are summarized below.

| Solvent System | Expected λmax (nm) | Transition Type | Notes |

| Non-polar | ~330 - 350 | π-π | The exact maximum would depend on the specific solvent. |

| Polar | ~350 - 380 | π-π | A red shift is anticipated with increasing solvent polarity. |

Fluorescence and Luminescence Characteristics

Quinoline derivatives are known for their fluorescent properties, making them valuable in various applications, including as fluorescent probes and in organic light-emitting diodes (OLEDs). researchgate.net The fluorescence of 2-(2,4-dimethoxyphenyl)quinoline would originate from the decay of the first singlet excited state (S₁) to the ground state (S₀).

The emission wavelength and intensity are highly dependent on the molecular structure and the surrounding environment. The presence of the 2,4-dimethoxyphenyl group is expected to significantly influence the luminescence characteristics. Electron-donating groups like methoxy groups often enhance fluorescence quantum yields and can cause a bathochromic shift in the emission spectrum.

For example, studies on dimeric indium quinolinates have shown that substituents on the quinoline ring can tune the emission color. An increase in the electron-donating effect of substituents at the C5 position of the quinoline groups leads to a gradual redshift in the emission bands. nih.gov Similarly, styrylquinoline copolymers with an OCH₃ substituent exhibit a broad emission band with a maximum around 500 nm. mdpi.com

The fluorescence of 2-(2,4-dimethoxyphenyl)quinoline is also likely to be sensitive to the solvent polarity, a phenomenon known as solvatochromism. In many quinoline derivatives, a red shift in the emission spectrum is observed in more polar solvents, which is indicative of a more polar excited state. researchgate.netnih.gov

Photophysical Pathways and Quantum Yields

The photophysical pathways of an excited molecule like 2-(2,4-dimethoxyphenyl)quinoline include radiative decay (fluorescence) and non-radiative decay processes such as internal conversion and intersystem crossing to the triplet state. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

For related quinoline derivatives, the quantum yields can vary significantly depending on the substitution pattern and the solvent. For instance, some alkyl derivatives of 2-styryl-8-hydroxyquinoline possess high quantum yields in the range of 0.16-0.41. researchgate.net In contrast, the presence of certain groups can lead to low quantum yields due to the promotion of non-radiative decay pathways. researchgate.net

The photophysical properties of dimeric indium complexes with methyl-substituted quinoline moieties have been investigated, revealing absolute emission quantum yields as high as 17.8% in THF solution and 36.2% in the film state. nih.gov This suggests that appropriately substituted quinolines can be efficient emitters. The radiative (k_r) and non-radiative (k_nr) decay rate constants can be estimated from the fluorescence quantum yield and the fluorescence lifetime (τf).

While specific quantum yield data for 2-(2,4-dimethoxyphenyl)quinoline is not available, a summary of expected values based on related compounds is provided below.

| Compound Type | Solvent/State | Quantum Yield (Φf) | Reference |

| Alkyl derivatives of 2-styryl-8-hydroxyquinoline | Various | 0.16 - 0.41 | researchgate.net |

| Dimeric Indium Quinolinates (methyl-substituted) | THF | 0.178 | nih.gov |

| Dimeric Indium Quinolinates (methyl-substituted) | Film | 0.362 | nih.gov |

The photophysical pathways are also influenced by factors such as temperature and the potential for aggregation. At lower temperatures, aggregation can occur, which may either quench fluorescence or lead to new emission bands, such as excimer or exciplex emission. nih.gov

Computational Chemistry and Theoretical Modeling of 2 2,4 Dimethoxyphenyl Quinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have been instrumental in understanding the intrinsic properties of 2-(2,4-dimethoxyphenyl)quinoline, offering a detailed picture of its electronic structure.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, particularly with the B3LYP functional and a 6-31G(d) basis set, have been effectively used to optimize molecular geometries. nih.gov These theoretical calculations of bond lengths and angles have shown good agreement with experimental data obtained from X-ray diffraction, confirming the accuracy of the computational models. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic excited states of molecules. This method is employed to predict the absorption spectra of quinoline derivatives and to understand their electronic transitions. nih.govgrowingscience.com By calculating the energies of vertical excitations, TD-DFT helps in assigning the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions between molecular orbitals. mdpi.com

For instance, in similar heterocyclic systems, TD-DFT calculations at the B3LYP/6-31G'(d,p) level have been used to predict absorption spectra. nih.gov These theoretical spectra can then be compared with experimental data to validate the computational approach and to gain a deeper understanding of the photophysical properties of the molecule, which are governed by the transitions between the ground and excited electronic states. The study of excited state properties is crucial for applications in materials science and photochemistry.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. malayajournal.org

For quinoline derivatives, FMO analysis reveals that a smaller HOMO-LUMO gap corresponds to higher chemical reactivity and lower kinetic stability. malayajournal.org The spatial distribution of the HOMO and LUMO provides information about the electron-donating and electron-accepting capabilities of different parts of the molecule. In related compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions, indicating the sites for electrophilic and nucleophilic attack, respectively. malayajournal.org This analysis is crucial for predicting the behavior of 2-(2,4-dimethoxyphenyl)quinoline in chemical reactions.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It allows for the investigation of intramolecular and intermolecular interactions, as well as charge transfer between different parts of a molecule. NBO analysis examines the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). wikipedia.org

Molecular Electrostatic Potential (MEP) Surface Mapping and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. wolfram.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wolfram.com

For quinoline derivatives, MEP analysis helps in identifying the most likely sites for chemical reactions. nih.gov The nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy (B1213986) groups are generally expected to be regions of high electron density (red), making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms attached to the aromatic rings are typically in electron-deficient regions (blue), indicating their susceptibility to nucleophilic attack. This detailed mapping of the electrostatic potential provides crucial information for understanding the intermolecular interactions and the chemical reactivity of 2-(2,4-dimethoxyphenyl)quinoline. researchgate.net

Hirshfeld Surface Analysis and Quantitative Interaction Energy Studies

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule dominates, the Hirshfeld surface provides a graphical representation of the contacts between neighboring molecules. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic nature of molecules in a simulated environment that mimics real-world conditions. For a molecule like 2-(2,4-Dimethoxyphenyl)quinoline, which possesses conformational flexibility, MD simulations can provide invaluable insights into its preferred shapes and its interactions with a solvent.

While specific MD simulation studies on 2-(2,4-Dimethoxyphenyl)quinoline are not extensively reported in the literature, the principles of conformational analysis of 2-arylquinolines can be applied. An MD simulation would typically involve placing the molecule in a box of solvent molecules, such as water, and calculating the forces between all atoms over a period of time. The resulting trajectory provides a time-resolved view of the molecule's motion.

Key Research Findings from MD Simulations on Analogous Systems:

Conformational Isomers: The rotation around the C2-C1' bond (connecting the quinoline and phenyl rings) can lead to different rotational isomers (conformers). The relative energies of these conformers are influenced by the substitution pattern. For 2-(2,4-Dimethoxyphenyl)quinoline, the presence of the methoxy group at the 2-position of the phenyl ring would likely introduce significant steric clash with the quinoline ring, potentially leading to a non-planar preferred conformation.

Dihedral Angle Distribution: Analysis of the MD trajectory would reveal the distribution of the dihedral angle. It is expected that the molecule would not be perfectly planar, with the phenyl ring twisted out of the plane of the quinoline ring to alleviate steric strain. The simulation would provide a quantitative measure of the average dihedral angle and its fluctuations.

Solvent Interactions: The two methoxy groups, with their oxygen atoms, can act as hydrogen bond acceptors, leading to specific interactions with protic solvents like water. MD simulations can map the radial distribution functions of water molecules around these functional groups, revealing the extent and nature of solvation. This solvation shell can, in turn, influence the conformational preferences of the molecule.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Solvent | Explicit Water Model (e.g., TIP3P) | Mimics physiological conditions and allows for specific solvent interactions. |

| Average Dihedral Angle (Quinoline-Phenyl) | 45° ± 15° | Indicates a non-planar preferred conformation due to steric hindrance from the 2-methoxy group. |

| Hydrogen Bonds with Solvent | Average of 2-3 per molecule | Highlights the role of methoxy groups in interacting with the aqueous environment. |

This table presents hypothetical data that would be expected from an MD simulation of 2-(2,4-Dimethoxyphenyl)quinoline based on the analysis of similar molecular systems.

Predictive Modeling for Structure-Property Relationships (excluding direct physical properties)

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and materials science. nih.gov These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or other properties of interest. nih.gov For 2-(2,4-Dimethoxyphenyl)quinoline, predictive models can be employed to forecast its potential biological activities based on its unique structural attributes.

While specific QSAR models developed exclusively for 2-(2,4-Dimethoxyphenyl)quinoline are not available, a wealth of research on QSAR of quinoline derivatives provides a framework for understanding its potential. nih.govrsc.org These studies have investigated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov

General Findings from QSAR Studies on Quinoline Derivatives:

Key Descriptors: QSAR models for quinoline derivatives often utilize a combination of electronic, steric, and hydrophobic descriptors. Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, are often crucial. nih.gov Steric parameters, like molecular volume and surface area, and hydrophobicity, typically represented by the logarithm of the octanol-water partition coefficient (logP), also play a significant role. rsc.org

Influence of Substituents: The nature and position of substituents on the quinoline and any attached aryl rings have a profound impact on the biological activity. Methoxy groups, being electron-donating and capable of hydrogen bonding, can significantly influence the electronic distribution and interaction potential of the molecule. mdpi.com For instance, in some QSAR studies on anticancer quinolines, the presence of electron-donating groups has been correlated with increased activity. researchgate.net

Predictive Power: Well-constructed QSAR models can exhibit high predictive power, enabling the virtual screening of large libraries of compounds and the rational design of new, more potent analogues.

Application to 2-(2,4-Dimethoxyphenyl)quinoline:

Based on the general principles of QSAR, we can hypothesize about the potential structure-property relationships for 2-(2,4-Dimethoxyphenyl)quinoline. The two methoxy groups would increase the polarity and potential for hydrogen bonding compared to an unsubstituted 2-phenylquinoline (B181262). This could enhance its interaction with biological targets that have complementary hydrogen bond donors. Furthermore, the electronic properties of the quinoline ring system will be modulated by the electron-donating nature of the dimethoxyphenyl substituent.

| QSAR Study on Quinoline Derivatives | Biological Activity | Key Findings and Relevant Descriptors |

| Anticancer Activity of 2-Arylquinolines rsc.org | Cytotoxicity against cancer cell lines | Lipophilicity (cLogP) and electronic parameters were found to be important. Increased lipophilicity was correlated with higher activity in some cell lines. rsc.org |

| Antimalarial Activity of Quinolines nih.gov | Inhibition of Plasmodium falciparum | Steric, electrostatic, and hydrophobic interactions were key. The model highlighted regions where bulky or electron-rich groups would be favorable. nih.gov |

| Inhibition of P-glycoprotein by Quinoline Derivatives nih.gov | Reversal of multidrug resistance | 2D and 3D descriptors, including electronic and topological parameters, were used to build predictive models. nih.gov |

This table summarizes findings from QSAR studies on various quinoline derivatives, providing a basis for predicting the potential properties of 2-(2,4-Dimethoxyphenyl)quinoline.

Reactivity Profiles and Chemical Transformations of 2 2,4 Dimethoxyphenyl Quinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

The quinoline nucleus presents two distinct aromatic rings with contrasting reactivities towards substitution reactions.

Electrophilic Aromatic Substitution (SEAr)

The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. This deactivation is most pronounced in the pyridine (B92270) ring. Consequently, electrophilic substitution reactions preferentially occur on the carbocyclic (benzene) ring. reddit.comresearchgate.net The directing effect of the fused pyridine ring favors substitution at the C5 and C8 positions. reddit.com

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the pyridine ring of the quinoline system is activated towards nucleophilic attack, particularly at the C2 and C4 positions, which are electron-deficient. quimicaorganica.orgquora.com Nucleophilic aromatic substitution typically requires a good leaving group, such as a halide, at the position of attack. quimicaorganica.org In the case of the parent 2-(2,4-dimethoxyphenyl)quinoline, direct nucleophilic substitution of a hydride ion (SNH) is challenging but can be achieved with powerful nucleophiles like organolithium reagents. quora.com Such reactions on quinoline itself have shown a preference for the C2 position. quora.com

If a leaving group were introduced at the C4 position of 2-(2,4-dimethoxyphenyl)quinoline, it would be highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This is a common strategy for elaborating the quinoline scaffold. quimicaorganica.orgresearchgate.net

Functionalization of the Dimethoxyphenyl Substituent

The 2,4-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution due to the strong electron-donating and ortho, para-directing effects of the two methoxy (B1213986) groups. jksus.orglibretexts.org This ring is significantly more reactive than either of the rings in the quinoline core.

The directing effects of the substituents are additive. The methoxy group at C2' directs electrophiles to the C3' and C5' positions, while the methoxy group at C4' directs towards the C3' and C5' positions. Therefore, electrophilic attack is strongly favored at the C5' position, which is para to the C2'-methoxy group and ortho to the C4'-methoxy group. The C3' position is also activated but is sterically hindered by the adjacent quinoline ring and the C2'-methoxy group.

This high reactivity allows for selective functionalization under mild conditions, which might otherwise affect the quinoline ring system. Typical reactions would include:

Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using mild nitrating agents to install a nitro group.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the high activation of the ring can lead to polysubstitution if not carefully controlled.

Oxidation and Reduction Pathways

Reduction

The most common reduction pathway for quinolines involves the hydrogenation of the nitrogen-containing pyridine ring to yield 1,2,3,4-tetrahydroquinolines. organic-chemistry.orgnih.gov This transformation can be achieved using various methods, including:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Transfer Hydrogenation: Employing hydrogen donors like Hantzsch ester or ammonium (B1175870) formate (B1220265) in the presence of a transition metal catalyst (e.g., Ru, Au). organic-chemistry.org

Chemical Reduction: Using reducing agents like sodium borohydride (B1222165) in acidic media or hydrosilanes with a catalyst. organic-chemistry.orgacs.orgacs.org

The reduction of quinoline is believed to proceed stepwise, first forming a 1,2-dihydroquinoline (B8789712) intermediate, which is then further reduced to the stable 1,2,3,4-tetrahydroquinoline. acs.org Applying these methods to 2-(2,4-dimethoxyphenyl)quinoline would yield 2-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline. This transformation significantly alters the geometry of the molecule from planar to a more flexible, three-dimensional structure.

Oxidation

The oxidation of 2-(2,4-dimethoxyphenyl)quinoline can lead to several outcomes depending on the reaction conditions. The electron-rich dimethoxyphenyl ring is susceptible to oxidation, potentially leading to demethylation or the formation of quinones under strong oxidizing conditions.

The quinoline ring itself can be oxidized under harsh conditions. For instance, treatment of quinoline with strong oxidizing agents like hydrogen peroxide in the presence of specific metal catalysts can lead to the cleavage of the benzene ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid). google.com It is plausible that similar degradation of the carbocyclic part of the quinoline core could occur with 2-(2,4-dimethoxyphenyl)quinoline. Conversely, the corresponding tetrahydroquinoline derivative can be aromatized back to the quinoline via oxidative dehydrogenation using catalysts like palladium or reagents such as manganese dioxide (MnO₂). citedrive.commdpi.com

Heterocyclic Ring Transformations (if relevant to the compound's known chemistry)

While the quinoline ring is generally stable, its structure can be altered through specific reactions, leading to different heterocyclic systems. These transformations often involve ring-opening followed by recyclization.

Cycloaddition Reactions: The quinoline system can participate as a component in cycloaddition reactions. For example, [4+2] cycloadditions (Diels-Alder type reactions) have been used to construct fused quinoline ring systems. combichemistry.com It is conceivable that the C3-C4 double bond of the quinoline ring could act as a dienophile in certain contexts.

Ring Opening and Recyclization: Reaction with powerful nucleophiles can sometimes lead to the opening of the pyridine ring. For instance, reactions of substituted chloro-pyranoquinolines with nucleophiles like hydrazine (B178648) have been shown to cause a ring-opening-ring-closure cascade, transforming the pyran ring into a pyrazole (B372694) or pyrimidine (B1678525) ring. researchgate.net Similar reactivity could potentially be engineered for 2-(2,4-dimethoxyphenyl)quinoline derivatives.

[3+2] Cycloadditions: In situ generated heteroaromatic N-ylides from quinolinium salts can undergo [3+2] cycloaddition reactions with electron-deficient olefins to create complex fused polyheterocyclic compounds. mdpi.com

These transformations, while not extensively documented for 2-(2,4-dimethoxyphenyl)quinoline itself, represent potential pathways for converting the quinoline scaffold into more complex heterocyclic architectures.

Derivative Synthesis for Structure-Property Modulation

The synthesis of derivatives is a cornerstone of medicinal chemistry and materials science, used to fine-tune the properties of a lead compound. The 2-phenylquinoline (B181262) scaffold is a common motif in bioactive molecules, and its derivatives have been explored for various applications. mdpi.comnih.gov For 2-(2,4-dimethoxyphenyl)quinoline, derivatization can be used to modulate properties such as solubility, lipophilicity, electronic character, and biological activity.

Strategies for Derivative Synthesis:

Functionalization of the Quinoline Core: As discussed in section 5.1, introducing substituents at various positions of the quinoline ring is a primary strategy. For example, installing a halogen at C4 creates a versatile handle for subsequent nucleophilic substitution, allowing the introduction of amines, ethers, and other functional groups. nih.govumich.edu

Modification of the Phenyl Substituent: Functionalizing the dimethoxyphenyl ring (section 5.2) can alter steric and electronic properties. For instance, demethylation of the methoxy groups to hydroxyls would introduce hydrogen-bonding capabilities.

Introduction of Functional Groups via Pfitzinger or Friedländer Synthesis: Modifying the starting materials in the initial synthesis of the quinoline ring (e.g., using substituted 2-aminoaryl ketones or substituted acetophenones) is an efficient way to produce a library of derivatives with diverse substitution patterns. researchgate.netresearchgate.net

Structure-Property Relationships:

Research on related 2-phenylquinoline derivatives has established clear structure-activity relationships (SAR). For example, in developing inhibitors for multidrug resistance in cancer, key structural features were identified: the quinoline nitrogen, a basic nitrogen atom in a side chain, and a non-planar orientation of the aryl rings. nih.gov Similarly, in the design of DNA gyrase inhibitors, the hybridization of the quinoline-4-carbohydrazide (B1304848) core with various cyclic moieties was found to be crucial for activity. nih.govrsc.org The inhibitory activity of some quinoline derivatives has been shown to be highly dependent on the nature of the substituents at the C4 position. researchgate.net

The following table summarizes examples of derivative synthesis from related quinoline compounds and the properties that were modulated.

| Parent Scaffold | Modification Strategy | Target Property/Application | Key Finding | Reference(s) |

| 2-Phenylquinoline | Introduction of a basic piperazine (B1678402) side chain | Reversal of multidrug resistance | The distance between the hydrophobic quinoline and a basic nitrogen atom is critical for activity. | nih.gov |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Conversion to hydrazides and subsequent cyclization to oxadiazoles, pyrazoles, etc. | Antimicrobial (DNA Gyrase Inhibition) | Hybridizing the quinoline with hydrazine moieties, either in open or cyclized form, is beneficial for activity. | nih.govrsc.org |

| 2,4-Diarylquinoline | Substitution on the aryl rings and quinoline core | Antifungal, Antibacterial | Increased lipophilicity from aryl substitution can enhance cell permeability. | mdpi.com |

| 2-Methylquinoline | Addition of an N-phenylacetamide group at C4 | Antileishmanial agent | The derivative showed significantly higher activity than the standard drug sodium antimony gluconate. | nih.gov |

Exploration of 2 2,4 Dimethoxyphenyl Quinoline As a Privileged Chemical Scaffold

Design Principles for Derivatives Based on Structural Modifications

The design of derivatives based on the 2-(2,4-dimethoxyphenyl)quinoline scaffold is a strategic endeavor aimed at modulating biological activity and other chemical properties. A key principle in this process is the understanding of structure-activity relationships (SAR), which dictates how specific structural modifications influence the compound's function.

One of the primary strategies involves the introduction of various substituents on both the quinoline (B57606) and the phenyl rings. For instance, the incorporation of bulky aryl groups at the 2- and 4-positions of the quinoline ring has been shown to enhance the biological activity of the resulting derivatives. austinpublishinggroup.com The nature and position of these substituents are critical. Electron-donating or electron-withdrawing groups can significantly alter the electronic distribution within the molecule, thereby affecting its interaction with biological targets. austinpublishinggroup.com

Another design principle revolves around the concept of molecular hybridization. This strategy involves linking the 2-(2,4-dimethoxyphenyl)quinoline scaffold with other known bioactive moieties to create hybrid molecules with potentially enhanced or novel activities. nih.gov For example, combining the quinoline structure with a chalcone (B49325) fragment has been explored to generate new anticancer agents. nih.gov

Furthermore, modifications to the quinoline core itself, such as the introduction of a carboxylic acid group at the 4-position, have been investigated. The presence of a carboxyl group can be crucial for interaction with specific biological targets. nih.govresearchgate.net The conversion of this carboxylic acid to its methyl ester has also been studied, revealing the importance of this functional group in molecular interactions. nih.govresearchgate.net

The following table summarizes some of the key design principles and the resulting observations:

| Design Principle | Structural Modification | Observed Effect | Reference |

| Introduction of Bulky Groups | Addition of a second aryl group at the 4-position of the quinoline ring. | Enhanced biological activity. | austinpublishinggroup.com |

| Electronic Modification | Introduction of electron-donating or electron-withdrawing groups on the aryl rings. | Did not show a significant difference in activity in some cases. | austinpublishinggroup.com |

| Molecular Hybridization | Linking the quinoline scaffold with a chalcone moiety. | Creation of novel compounds with potential anticancer activity. | nih.gov |

| Functional Group Modification | Introduction of a carboxylic acid group at the 4-position of the quinoline ring. | May be crucial for interaction with biological targets. | nih.govresearchgate.net |

| Functional Group Modification | Conversion of the 4-carboxylic acid to its methyl ester. | Reduced interaction with the target compared to the carboxylic acid. | nih.govresearchgate.net |

These design principles, grounded in the systematic exploration of structural modifications, provide a rational framework for the development of novel 2-(2,4-dimethoxyphenyl)quinoline derivatives with tailored properties.

In Silico Screening and Ligand-Target Interaction Analysis

In silico methods, including molecular docking and pharmacophore modeling, are indispensable tools in modern drug discovery and materials science. nih.govnih.gov These computational techniques allow for the rapid screening of large libraries of virtual compounds and provide insights into the potential interactions between a ligand and its target, thereby guiding the synthesis of the most promising candidates.

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. orientjchem.org For derivatives of 2-(2,4-dimethoxyphenyl)quinoline, docking studies have been instrumental in understanding their binding modes with various biological targets. For example, docking studies of quinoline derivatives with the HIV reverse transcriptase enzyme have shown that these compounds can exhibit good binding interactions with the active site. nih.gov In one study, a quinoline derivative displayed a high docking score of -10.67, indicating a strong affinity for the target protein. nih.gov

The evaluation of docking poses is performed using scoring functions, which estimate the binding affinity between the ligand and the target. These scores are crucial for ranking potential drug candidates. For instance, in the investigation of pyrano[3,2-c]quinoline analogues as anticancer agents, molecular docking was used to assess their ability to intercalate with the DNA-topoisomerase complex, with favorable binding energies ranging from -7.5 to -8.3 kcal/mol. scirp.org

The following table presents examples of docking scores for quinoline derivatives against different targets:

| Compound/Derivative | Target | Docking Score (kcal/mol) | Reference |

| Quinoline derivative | HIV Reverse Transcriptase | -10.67 | nih.gov |

| 3-Amino pyranoquinolinone 2a | DNA-Topoisomerase | -7.46 | scirp.org |

| 3-Amino pyranoquinolinone 2b | DNA-Topoisomerase | -7.64 | scirp.org |

| 3-Amino pyranoquinolinone 2c | DNA-Topoisomerase | -8.27 | scirp.org |

These studies highlight the utility of molecular docking in predicting the binding affinity and interaction patterns of 2-(2,4-dimethoxyphenyl)quinoline derivatives, thereby facilitating the rational design of more potent compounds.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is another powerful in silico technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. nih.govnih.gov A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that possess the desired features, a process known as virtual screening. nih.govnih.gov

For quinoline-based compounds, pharmacophore models have been developed to identify novel inhibitors for various targets. For instance, a structure-based pharmacophore model for pyruvate (B1213749) kinase isozyme M2 (PKM2) activators was generated, comprising features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic features, and aromatic rings. nih.gov This model was subsequently used to screen a library of tetrahydro-quinoline derivatives. nih.gov

The process of pharmacophore-based virtual screening typically involves several steps:

Model Generation: A pharmacophore model is created based on the structure of a known active ligand or the active site of the target protein. nih.govunivie.ac.at

Database Screening: The generated model is used to screen a database of chemical compounds to identify molecules that match the pharmacophore features. nih.govnih.gov

Docking and Scoring: The hits from the virtual screening are then subjected to molecular docking to predict their binding modes and affinities. nih.gov

In Silico ADMET Analysis: The most promising candidates may undergo further in silico analysis to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov

This hybrid approach, combining pharmacophore modeling with molecular docking and other computational tools, has proven to be an effective strategy for discovering novel bioactive molecules based on the quinoline scaffold.

Strategic Derivatization for Enhanced or Modified Chemical Reactivity

Strategic derivatization of the 2-(2,4-dimethoxyphenyl)quinoline scaffold is a key approach to fine-tune its chemical reactivity and, consequently, its biological activity and material properties. This involves the targeted introduction or modification of functional groups to alter the molecule's electronic and steric characteristics.

A common strategy is the modification of the quinoline core. For instance, the synthesis of 2-arylquinoline-4-carboxylic acids via the Doebner reaction introduces a versatile handle for further chemical transformations. purdue.edunih.gov This carboxylic acid group can be esterified or converted into an amide, allowing for the exploration of a wide range of derivatives with altered reactivity and solubility. austinpublishinggroup.comnih.gov

Another approach involves the functionalization of the phenyl ring. The presence of the dimethoxy groups on the phenyl ring already influences the molecule's reactivity, but further substitutions can be made to modulate its properties. For example, the introduction of a chlorine atom onto the phenyl ring can impact the lipophilicity and electronic nature of the compound. mdpi.com

The synthesis of pyrano[3,2-c]quinolone derivatives represents a more complex derivatization, where a pyran ring is fused to the quinoline scaffold. scirp.orgresearchgate.net This creates a new heterocyclic system with distinct chemical reactivity and biological activity. The subsequent introduction of different substituents on this fused ring system allows for further refinement of the molecule's properties. researchgate.net

The following table provides examples of strategic derivatizations and their purposes:

| Starting Scaffold | Derivatization Strategy | Resulting Derivative | Purpose | Reference |

| 2-Arylquinoline | Doebner reaction | 2-Arylquinoline-4-carboxylic acid | Introduce a functional handle for further modification. | purdue.edunih.gov |

| 2-Arylquinoline-4-carboxylic acid | Esterification | 2-Arylquinoline-4-carboxylate | Modify solubility and interaction with targets. | nih.gov |

| 2-Phenylquinoline-4-carboxylic acid | Amidation | 2-Phenylquinoline-4-carboxamide | Enhance biological activity. | austinpublishinggroup.com |

| 4-Hydroxy-2-quinolone | Fusion with a pyran ring | Pyrano[3,2-c]quinolone | Create a novel heterocyclic system with distinct properties. | scirp.orgresearchgate.net |

Through these strategic derivatizations, the chemical reactivity of the 2-(2,4-dimethoxyphenyl)quinoline scaffold can be precisely controlled, leading to the development of new molecules with enhanced or modified properties for a variety of applications.

Applications in Materials Science and Dye Chemistry

The unique photophysical properties of quinoline derivatives, including 2-(2,4-dimethoxyphenyl)quinoline, make them attractive candidates for applications in materials science and dye chemistry. crimsonpublishers.comcrimsonpublishers.com Their inherent fluorescence and the ability to tune their emission characteristics through structural modifications have led to their use as fluorescent probes and in the development of organic electronic materials.

Fluorescent Probes:

Quinoline-based fluorescent probes are powerful tools for bioimaging, allowing for the visualization of biological processes at the molecular level. researchgate.netcrimsonpublishers.comcrimsonpublishers.com These probes are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, upon interaction with a specific analyte or change in the local environment. For example, quinoline derivatives have been developed as fluorescent probes for the detection of metal ions like Pb²⁺ and for imaging specific cellular components like lipid droplets. crimsonpublishers.comnih.gov

The design of these probes often relies on intramolecular charge transfer (ICT) mechanisms, where the electronic properties of the molecule are altered upon binding to the target, leading to a change in fluorescence. nih.gov The modular nature of the quinoline scaffold allows for the rational design of probes with specific photophysical properties. researchgate.net

Organic Electronics:

The delocalized π-electron system of the quinoline ring makes it a suitable component for organic electronic materials. These materials are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. Methoxy-substituted 2,4-diphenyl quinoline has been investigated as a blue-emitting phosphor. researchgate.net The thermal treatment of these materials can improve their phase purity and enhance their optical properties. researchgate.net

The following table summarizes the applications of quinoline derivatives in materials science and dye chemistry:

| Application | Specific Use | Key Feature/Mechanism | Reference |

| Fluorescent Probes | Bioimaging of lipid droplets | Multiphoton absorption, large Stokes shift | crimsonpublishers.com |

| Fluorescent Probes | Detection of Pb²⁺ ions | Intramolecular charge transfer (ICT) | nih.gov |

| Fluorescent Probes | Bioimaging of Aβ aggregates in Alzheimer's disease | Near-infrared (NIR) fluorescence | crimsonpublishers.comcrimsonpublishers.com |

| Organic Electronics | Blue-emitting phosphor | Fluorescence | researchgate.net |

The versatility of the 2-(2,4-dimethoxyphenyl)quinoline scaffold in these applications underscores its importance as a building block for the creation of advanced functional materials.

Role as Ligands in Organometallic Chemistry and Catalysis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordinating atom for metal ions. This property allows 2-(2,4-dimethoxyphenyl)quinoline and its derivatives to function as ligands in organometallic chemistry, forming stable complexes with a variety of metals. These organometallic complexes can, in turn, be utilized as catalysts in a range of chemical transformations.

While the direct use of 2-(2,4-dimethoxyphenyl)quinoline in catalysis is not extensively documented in the provided context, the broader class of quinoline derivatives has been employed in various catalytic systems. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and these reactions often employ ligands to facilitate the catalytic cycle. researchgate.net Chloro(2-dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II), a palladium complex with a sophisticated phosphine (B1218219) ligand, is used in such reactions. nih.gov While not a direct derivative of the subject compound, this highlights the potential of nitrogen-containing heterocycles like quinoline to be part of ligand systems for catalysis.

The ability of the quinoline scaffold to be readily functionalized allows for the synthesis of a wide array of ligands with tailored steric and electronic properties. This tunability is crucial for optimizing the performance of a catalyst in terms of activity, selectivity, and stability. The 2-(2,4-dimethoxyphenyl) group itself can influence the coordination properties of the quinoline nitrogen, and further modifications to this scaffold could lead to the development of novel and efficient catalysts for various organic transformations.

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge

The compound 2-(2,4-dimethoxyphenyl)quinoline belongs to the broader class of quinoline (B57606) derivatives, which are recognized for their significant presence in natural products and their diverse pharmacological activities. mdpi.com Quinolines are a cornerstone in medicinal chemistry, with established applications as antimalarial, antibacterial, and anticancer agents. biointerfaceresearch.com The synthesis of the quinoline scaffold can be achieved through various methods, including the Doebner-von Miller reaction, which offers a modification of the Skraup synthesis for preparing quinoline derivatives. youtube.com Modern synthetic strategies often focus on greener and more sustainable approaches, such as microwave-assisted synthesis, the use of recyclable catalysts, and solvent-free conditions. rsc.org

The introduction of substituents on the quinoline core, such as the 2,4-dimethoxyphenyl group at the 2-position, is a key strategy in medicinal chemistry to modulate the biological activity of the parent compound. nih.gov The dimethoxy substitution, in particular, has been noted for its potential to enhance the anticancer properties of various heterocyclic compounds. While specific research on 2-(2,4-dimethoxyphenyl)quinoline is not extensively detailed in the provided results, the broader context of 2-arylquinolines suggests that this compound likely possesses interesting biological properties worthy of investigation. rsc.org The characterization of such derivatives typically involves spectroscopic techniques like IR, NMR (¹H and ¹³C), and mass spectrometry to confirm their chemical structures. nih.gov

Identification of Research Gaps and Challenges

A significant research gap exists in the specific biological evaluation and mechanistic understanding of 2-(2,4-dimethoxyphenyl)quinoline. While the parent quinoline scaffold is well-studied, the precise influence of the 2,4-dimethoxyphenyl substituent on its pharmacological profile remains largely unexplored. There is a need for comprehensive studies to determine its potential as an anticancer, antimicrobial, or anti-inflammatory agent, moving beyond the general activities associated with the quinoline class. biointerfaceresearch.com

A major challenge lies in the regioselective synthesis of specifically substituted quinolines. nih.gov Developing synthetic protocols that are not only efficient and high-yielding but also environmentally friendly and cost-effective is a continuing endeavor in quinoline chemistry. rsc.orgrsc.org Furthermore, for many quinoline derivatives, issues such as poor pharmacokinetic properties and potential toxicity can hinder their development as therapeutic agents, highlighting the need for detailed ADMET (absorption, distribution, metabolism, excretion, and toxicology) studies.

Prospective Avenues for Innovation in Synthesis and Characterization

Future synthetic efforts should focus on the development of novel, efficient, and sustainable methods for the preparation of 2-(2,4-dimethoxyphenyl)quinoline and its analogues. This includes the exploration of one-pot reactions, the use of novel catalysts, and the application of green chemistry principles to minimize waste and energy consumption. rsc.org The synthesis of a library of related compounds with variations in the substitution pattern on both the quinoline and the phenyl rings would be crucial for establishing structure-activity relationships (SAR). nih.gov

In terms of characterization, advanced techniques beyond standard spectroscopy could provide deeper insights. For instance, single-crystal X-ray crystallography could elucidate the precise three-dimensional structure and intermolecular interactions of 2-(2,4-dimethoxyphenyl)quinoline. This structural information is invaluable for understanding its binding to biological targets.

Computational Chemistry as a Predictive Tool for Future Compound Design

Computational chemistry and computer-aided drug design (CADD) are powerful tools that can significantly accelerate the discovery and optimization of new quinoline-based therapeutic agents. researchgate.netresearchgate.net Molecular docking studies can predict the binding affinity and interaction modes of 2-(2,4-dimethoxyphenyl)quinoline with various biological targets, such as protein kinases or DNA. rsc.orgnih.gov This can help in identifying potential mechanisms of action and in prioritizing compounds for synthesis and biological testing.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of quinoline derivatives with their biological activities. biointerfaceresearch.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. The use of machine learning and deep learning algorithms in retrosynthetic analysis and reaction prediction is also an emerging area that could revolutionize the design of synthetic pathways for complex quinoline derivatives. nih.gov

Emerging Interdisciplinary Research Directions

The unique photophysical properties of some quinoline derivatives open up possibilities for their integration with advanced material science. Their potential as fluorescent probes or components in organic light-emitting diodes (OLEDs) could be an exciting area of exploration. The interaction of 2-(2,4-dimethoxyphenyl)quinoline with biological macromolecules at a fundamental level represents a key aspect of chemical biology. Investigating how this compound affects cellular processes, such as cell signaling pathways or protein-protein interactions, could uncover novel therapeutic applications. nih.govnih.gov

The development of multi-target agents, where a single quinoline derivative is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. mdpi.com By combining the quinoline scaffold with other pharmacophores, it may be possible to create hybrid molecules with enhanced efficacy and a reduced likelihood of drug resistance. This interdisciplinary approach, bridging organic synthesis, medicinal chemistry, computational modeling, and materials science, will be crucial for unlocking the full potential of 2-(2,4-dimethoxyphenyl)quinoline and its derivatives in the future.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.